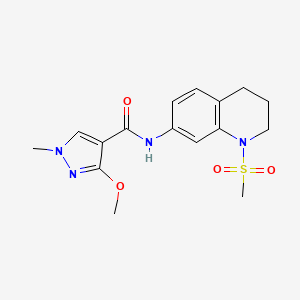

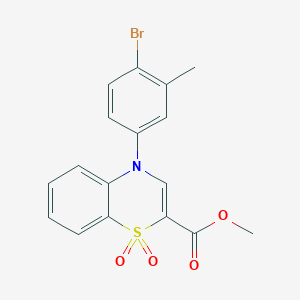

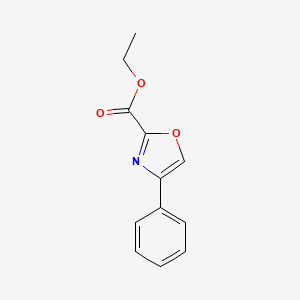

methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a compound that is mentioned in the context of compounds that inhibit KRas G12C . KRas G12C inhibitors are a class of drugs that irreversibly inhibit the activity of KRas G12C, a protein involved in cell signaling pathways that control cell growth and cell death .

Aplicaciones Científicas De Investigación

Synthesis and Precursor Applications

A pivotal aspect of research on benzothiazine derivatives involves their synthesis and utility as precursors for developing novel compounds with potential therapeutic or material applications. Vidal, Madelmont, and Mounetou (2006) demonstrated a straightforward synthesis from saccharin sodium salt, highlighting its role as a precursor for creating quaternary ammonium derivatives with potential antiosteoarthritis properties (A. Vidal, J. Madelmont, E. Mounetou, 2006). This emphasizes the compound's significance in medicinal chemistry research focused on novel treatment avenues.

Catalytic Applications and Reaction Efficiency

The efficiency of novel reactions catalyzed by derivatives of benzothiazine underscores their utility in organic synthesis. Khazaei, Abbasi, and Moosavi‐Zare (2014) synthesized a novel N-bromo sulfonamide reagent, showcasing its role as an efficient catalyst for the synthesis of bis(pyrazol-5-ols) through a pseudo five-component condensation reaction (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014). This highlights the compound's significance in developing new methodologies in synthetic chemistry.

Biological Activity and Drug Development

Research into the biological activity of benzothiazine derivatives has revealed their potential in drug discovery and development. Zia-ur-Rehman and colleagues (2009) synthesized a series of benzothiazine carbohydrazides demonstrating preliminary antibacterial and radical scavenging activities, suggesting their potential in developing new antimicrobial and antioxidant agents (M. Zia-ur-Rehman et al., 2009).

Material Science and Dye Applications

In the realm of material science, benzothiazine derivatives have been explored for their applicability in dye synthesis. Rajagopal and Seshadri (1990) utilized 3-amino-7-nitro-2H-1,2-benzothiazine 1,1-dioxide to prepare azo disperse dyes for polyester, evaluating their application properties and fastness, indicating the compound's utility in developing new materials and dyes (R. Rajagopal, S. Seshadri, 1990).

Mecanismo De Acción

Propiedades

IUPAC Name |

methyl 4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO4S/c1-11-9-12(7-8-13(11)18)19-10-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOAXADECGNWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)

![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2609262.png)

![4,4,4-Trifluoro-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one](/img/structure/B2609265.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2609274.png)

![4-(6-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2609277.png)